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Compound of Interest

Compound Name: 6-Bromo-1,4-dichlorophthalazine

Cat. No.: B1291835

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous
endeavor in medicinal chemistry. Phthalazine derivatives have emerged as a promising class of
heterocyclic compounds, exhibiting a wide spectrum of biological activities, including anticancer
and antimicrobial effects. This guide provides a comparative analysis of the efficacy of
compounds derived from the versatile starting material, 6-Bromo-1,4-dichlorophthalazine. By
leveraging the reactivity of the chloro groups at the 1 and 4 positions, a diverse library of
molecules can be synthesized and evaluated for their therapeutic potential.

Anticancer Activity: Targeting Key Signaling
Pathways

Recent research has highlighted the potential of 6-bromo-1,4-disubstituted phthalazine
derivatives as potent anticancer agents, with a significant focus on the inhibition of Vascular
Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression of VEGFR-2 is a hallmark
of many solid tumors, playing a crucial role in angiogenesis, the formation of new blood vessels
that supply nutrients to the tumor.

A series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines, some of which could be
conceptually derived from 6-bromo-1,4-dichlorophthalazine, have demonstrated significant
cytotoxic effects against various cancer cell lines. For instance, certain analogues have shown
higher activity than the established anticancer drug cisplatin in in-vitro studies.[1] The structure-
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activity relationship (SAR) studies reveal that the nature of the substituents at the 1 and 4

positions of the phthalazine core, as well as substitutions on the anilino and thiophenyl

moieties, profoundly influences the anticancer potency.

Table 1: Comparative Anticancer Activity of 1,4-Disubstituted Phthalazine Derivatives

Referenc
R1-Group R2-Group
Compoun o o Cancer
(Position (Position . IC50 (uM) IC50 (uM)
dID Cell Line Compoun
1) 4)
1-(3- 4-(3,4-
chloro-4- difluorophe ) ]
12 - ] Bel-7402 324 Cisplatin 73.3
fluoroanilin  nylthio-
0) methyl)
HT-1080 25.4 63.3
1-(4-fluoro-  4-(3,4-
3- difluorophe ] ]
13 ) Bel-7402 30.1 Cisplatin 73.3
trifluoromet  nyl-
hylanilino) thiomethyl)
HT-1080 25.8 63.3

Data synthesized from a study on 1-anilino-4-(arylsulfanylmethyl)phthalazines, demonstrating
the superior in-vitro activity of specific derivatives compared to cisplatin.[1]

The proposed mechanism of action for many of these anticancer phthalazine derivatives
involves the inhibition of VEGFR-2 kinase activity. By binding to the ATP-binding site of the
kinase domain, these compounds can block the downstream signaling cascade that promotes
endothelial cell proliferation and migration, thereby inhibiting angiogenesis and tumor growth.

Signaling Pathway: VEGFR-2 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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